Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-12-7(10)3-5-9-6-4-8(11)13-2/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQUGMIXPCWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281234 | |
| Record name | methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-85-2 | |
| Record name | NSC20924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Conditions and Yields
- Base: Triethylamine is commonly employed to neutralize the released hydrochloric acid and drive the reaction forward.
- Solvent: Methanol is preferred due to its ability to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature: Reactions are typically conducted at room temperature for 1 to 2 hours, balancing reaction rate and selectivity.
- Yield: Quantitative yields have been reported under optimized conditions, indicating high efficiency of the synthetic process.
Purification and Characterization
- Purification: After reaction completion, the mixture is diluted with dichloromethane and washed with aqueous sodium bicarbonate to remove acidic impurities.
- Drying: Organic layers are dried over anhydrous sodium sulfate.
- Isolation: Solvent removal under reduced pressure yields the crude product, which can be further purified by recrystallization or chromatography.
- Characterization: The product is characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
Comparative Synthesis of Related Compounds
Related compounds such as Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate are synthesized via similar nucleophilic substitution reactions involving methyl 3-aminocrotonate and 3-methoxy-3-oxopropyl chloride under basic conditions. These methods highlight the versatility of the synthetic approach for different amino ester substrates.
| Compound | Starting Amino Ester | Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate | Methyl 3-aminopropanoate | 3-methoxy-3-oxopropyl chloride | Triethylamine | Methanol | Quantitative |
| Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate | Methyl 3-aminocrotonate | 3-methoxy-3-oxopropyl chloride | Triethylamine | Methanol | High |
Notes on Optimization and Industrial Application
- Reaction Scale-Up: Continuous flow reactors can be employed for industrial scale-up, allowing better control over reaction parameters and improved yields.
- Catalysts: While the basic conditions suffice, exploration of catalysts to enhance reaction rates and selectivity is a potential area for future research.
- Environmental Considerations: Use of green solvents and minimizing hazardous reagents are important for sustainable production.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Materials | Methyl 3-aminopropanoate, 3-methoxy-3-oxopropyl chloride |
| Reaction Type | Nucleophilic substitution (S_N2) |
| Base Used | Triethylamine (3 equivalents) |
| Solvent | Methanol, dichloromethane (for extraction) |
| Temperature | Room temperature (approx. 20–25 °C) |
| Reaction Time | 1–2 hours |
| Work-up | Aqueous sodium bicarbonate wash, drying over sodium sulfate |
| Yield | Quantitative to high |
| Purification | Evaporation under reduced pressure, recrystallization or chromatography |
| Characterization | Melting point, NMR, Mass spectrometry |
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)amino)-3-oxopropanoate (3a)
Ethyl 3-((3-Amino-3-oxopropyl)(methyl)amino)propanoate
Methyl 3-[(3-Acetamidophenyl)-(3-methoxy-3-oxopropyl)amino]propanoate
- Molecular Formula : C₁₆H₂₂N₂O₅
- Key Features : Aromatic acetamidophenyl group increases molecular weight and lipophilicity.
- Applications: Likely impacts solubility and bioavailability compared to non-aromatic analogs .
Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Key Features: Sulfanyl linker and nitroquinazolinone moiety introduce electron-withdrawing effects.
- Structural Insights: Crystallographic data confirms planar quinazolinone ring and sulfanyl bond geometry .
Physical and Spectral Properties Comparison
Biological Activity
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate, a compound with the molecular formula C₈H₁₅NO₄, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a propanoate backbone with a methoxy and an oxopropyl group attached to the nitrogen atom. Its molecular weight is 175.21 g/mol, which contributes to its solubility and reactivity in various biological contexts .
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with their active sites, thereby preventing substrate access and subsequent enzymatic reactions.
- Receptor Interaction : It may also modulate cellular signaling pathways by interacting with various receptors, influencing cellular functions such as proliferation and apoptosis.
In Vitro Studies
Research has demonstrated significant biological effects at varying concentrations. For instance:
- Enzyme Secretion Inhibition : At a concentration of 50 μM, the compound showed approximately 50% inhibition of enzyme secretion in pathogenic bacteria, indicating its potential as an antibacterial agent .
| Study | Concentration | Effect |
|---|---|---|
| Pendergrass et al. (2024) | 50 μM | ~50% inhibition of enzyme secretion |
| Laboratory Assays | Varies | Inhibition of T3SS activity in pathogenic bacteria |
Case Studies
- Antibacterial Activity : A study focused on the compound's impact on Type III secretion system (T3SS) in Pseudomonas aeruginosa, revealing that it effectively reduced virulence factor secretion, which is crucial for bacterial pathogenicity.
- Cellular Proliferation : Another investigation assessed its effects on cancer cell lines. The compound was found to induce apoptosis in certain cancer cells by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate | Similar methoxy and oxopropyl groups | Moderate enzyme inhibition |
| Methyl 4-[(3-methoxy-3-oxopropyl)(methyl)amino]butanoate | Different position of substituents | Lower potency in enzyme inhibition |
Applications in Research and Industry
The versatility of this compound extends across various fields:
- Medicinal Chemistry : It serves as a potential lead compound for developing new antibacterial agents.
- Biochemical Assays : Utilized in studying enzyme-substrate interactions and as a probe for biochemical assays.
- Industrial Applications : Employed in synthesizing specialty chemicals due to its reactive functional groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis of structurally related β-keto esters (e.g., methyl 3-oxopentanoate) involves one-step condensation of methyl bromoacetate with nitriles or via esterification of carboxylic acids under acidic catalysis . For amino-substituted analogs like the target compound, amination steps using protected amines or nucleophilic substitution (e.g., thiol-amine coupling) are critical. Optimize stoichiometry (1:1.2 molar ratio of amine to ester) and use catalysts like DCC/DMAP for coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : Use and NMR to confirm ester (δ ~3.6–3.8 ppm for methoxy groups), carbonyl (δ ~170–175 ppm), and amine protons (δ ~1.5–2.5 ppm if secondary). Compare with reported spectra of analogs (e.g., methyl 3-oxopentanoate in ) .
- IR : Identify ester C=O (~1740 cm) and N-H stretches (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How should this compound be stored to ensure stability, and what are its degradation products?
- Methodological Answer : Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis of ester/amide bonds. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Common degradation products include free carboxylic acids (via ester hydrolysis) or oxidized amines, detectable by shifts in retention times or new NMR peaks .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. Compare with analogs like ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate () to predict regioselectivity. Solvent effects (e.g., DMSO vs. THF) can be modeled using COSMO-RS .
Q. What strategies resolve contradictions in reported synthetic yields for similar β-keto esters, and how can side reactions be minimized?
- Methodological Answer : Discrepancies in yields often arise from competing pathways (e.g., over-alkylation or hydrolysis). Use design of experiments (DoE) to test variables (temperature, solvent polarity, reagent purity). For example, reports methyl 3-oxopentanoate synthesis at 48°C, while suggests lower temperatures reduce byproducts. Employ scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .
Q. How can researchers develop sensitive analytical methods to detect trace impurities in this compound for pharmaceutical applications?
- Methodological Answer : Use LC-MS/MS with a polar embedded stationary phase (e.g., HILIC) to separate polar impurities. Reference impurity standards (e.g., ’s propanoic acid derivatives) for spiking experiments. Validate methods per ICH Q2(R1) guidelines, ensuring limits of detection (LOD) < 0.1% .
Contradictions and Limitations in Current Evidence
- Synthesis Routes : and describe β-keto ester synthesis via direct alkylation, but amino-substituted variants (e.g., the target compound) require additional protection/deprotection steps not explicitly detailed in the literature .
- Stability Data : While and recommend –20°C storage, the compound’s exact shelf life under these conditions is unreported, necessitating empirical stability studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
